molecular formula C13H15N B1340684 Methyl[2-(naphthalen-1-yl)ethyl]amine CAS No. 115600-36-7

Methyl[2-(naphthalen-1-yl)ethyl]amine

Cat. No.: B1340684
CAS No.: 115600-36-7
M. Wt: 185.26 g/mol
InChI Key: YGXDJFKCOBYLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-(naphthalen-1-yl)ethyl]amine: is an organic compound with the molecular formula C13H15N It consists of a methyl group attached to an ethyl chain, which is further connected to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing Methyl[2-(naphthalen-1-yl)ethyl]amine involves the reductive amination of 2-(naphthalen-1-yl)acetaldehyde with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Grignard Reaction: Another method involves the reaction of 2-(naphthalen-1-yl)ethylmagnesium bromide with methylamine. This Grignard reagent is prepared by reacting 2-(naphthalen-1-yl)ethyl bromide with magnesium in anhydrous ether.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost and availability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl[2-(naphthalen-1-yl)ethyl]amine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: Methyl[2-(naphthalen-1-yl)ethyl]amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology: In biological research, this compound can be used to study the interactions of amines with biological receptors and enzymes. It may also be used in the development of new drugs targeting specific biological pathways.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various chemical processes.

Comparison with Similar Compounds

    1-(1-Naphthyl)ethylamine: This compound has a similar structure but lacks the methyl group on the ethyl chain.

    2-(Naphthalen-1-yl)ethylamine: Similar structure but without the methyl group.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups.

Uniqueness: Methyl[2-(naphthalen-1-yl)ethyl]amine is unique due to the presence of the methyl group, which can influence its reactivity and binding properties

Properties

IUPAC Name

N-methyl-2-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-14-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXDJFKCOBYLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.